[3-(Methylamino)-4-nitrophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylamino)-4-nitrophenyl]methanol: is an organic compound that features a nitro group, a methylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)-4-nitrophenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of a methylamino group. One common method involves the nitration of 4-methylphenol to produce 4-nitro-3-methylphenol, which is then subjected to a reduction reaction to introduce the methylamino group. The final step involves the reduction of the nitro group to form the hydroxyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methylamino)-4-nitrophenyl]methanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Methylamino)-4-nitrophenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [3-(Methylamino)-4-nitrophenyl]methanol exerts its effects involves interactions with specific molecular targets. The nitro and methylamino groups can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
- 4-(Methylamino)-3-nitrobenzoic acid
- 2-Methoxy-5-(phenylamino)methylphenol
- Methylamine
Comparison:
- 4-(Methylamino)-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
- 2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group, which can influence its chemical properties and potential uses.
- Methylamine: A simpler compound with only a methylamino group, used as a building block in the synthesis of more complex molecules.
Properties
IUPAC Name |
[3-(methylamino)-4-nitrophenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-4-6(5-11)2-3-8(7)10(12)13/h2-4,9,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQQZQCYPNMION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.